molecular formula C13H18N2O2 B13863690 1-(3-Amino-4-methylphenyl)-2-morpholin-4-ylethanone

1-(3-Amino-4-methylphenyl)-2-morpholin-4-ylethanone

Cat. No.: B13863690
M. Wt: 234.29 g/mol
InChI Key: YQMDXWXDLMDCTO-UHFFFAOYSA-N
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Description

1-(3-Amino-4-methylphenyl)-2-morpholin-4-ylethanone is an organic compound with a complex structure that includes an amino group, a methyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-methylphenyl)-2-morpholin-4-ylethanone typically involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This process can be optimized using a continuous flow microreactor system, which allows for precise control over reaction conditions and improved yields . The reaction conditions often include the use of specific acylating reagents and controlled temperatures to ensure the selective acylation of the desired amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale continuous flow systems to maximize efficiency and yield. The use of microreactor technology can significantly enhance the selectivity and conversion rates of the acylation reaction, making the process more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-methylphenyl)-2-morpholin-4-ylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.

Scientific Research Applications

1-(3-Amino-4-methylphenyl)-2-morpholin-4-ylethanone has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of various complex organic molecules.

    Biology: The compound is used in the study of biochemical pathways and interactions.

    Medicine: It is an intermediate in the synthesis of pharmaceuticals and has potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-methylphenyl)-2-morpholin-4-ylethanone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3-Amino-4-methylphenyl)-2-morpholin-4-ylethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various chemical and biological applications.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

1-(3-amino-4-methylphenyl)-2-morpholin-4-ylethanone

InChI

InChI=1S/C13H18N2O2/c1-10-2-3-11(8-12(10)14)13(16)9-15-4-6-17-7-5-15/h2-3,8H,4-7,9,14H2,1H3

InChI Key

YQMDXWXDLMDCTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CN2CCOCC2)N

Origin of Product

United States

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